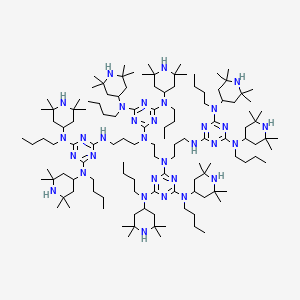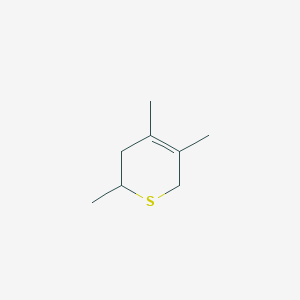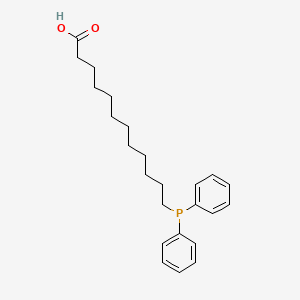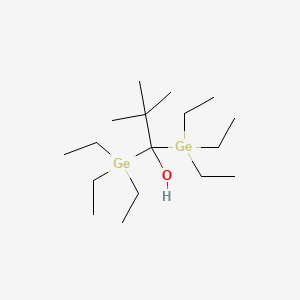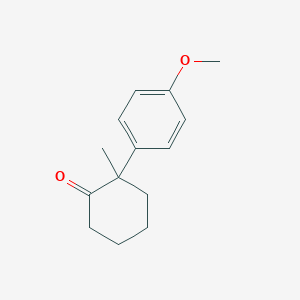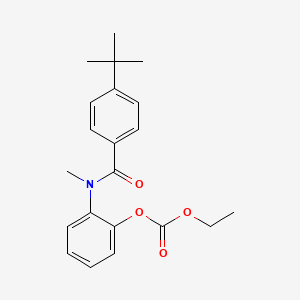
2,3-Fluoranthenediol, 10b-bromo-1,2,3,10b-tetrahydro-, dibenzoate, (2alpha,3beta,10balpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Fluoranthenediol, 10b-bromo-1,2,3,10b-tetrahydro-, dibenzoate, (2alpha,3beta,10balpha)- is a complex organic compound with a unique structure. It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon. The compound features a bromine atom and two benzoate groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Fluoranthenediol, 10b-bromo-1,2,3,10b-tetrahydro-, dibenzoate, (2alpha,3beta,10balpha)- typically involves multiple steps. The starting material, fluoranthene, undergoes bromination to introduce the bromine atom at the 10b position. This is followed by dihydroxylation to form the diol at the 2,3 positions. Finally, esterification with benzoic acid yields the dibenzoate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Fluoranthenediol, 10b-bromo-1,2,3,10b-tetrahydro-, dibenzoate, (2alpha,3beta,10balpha)- can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of hydrogen derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,3-Fluoranthenediol, 10b-bromo-1,2,3,10b-tetrahydro-, dibenzoate, (2alpha,3beta,10balpha)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3-Fluoranthenediol, 10b-bromo-1,2,3,10b-tetrahydro-, dibenzoate, (2alpha,3beta,10balpha)- involves its interaction with specific molecular targets. The bromine atom and diol groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular pathways and signaling.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2,3,5,6-tetrafluorobenzene: Another brominated aromatic compound with different substitution patterns.
Fluoranthene derivatives: Compounds with similar polycyclic aromatic structures but different functional groups.
Uniqueness
2,3-Fluoranthenediol, 10b-bromo-1,2,3,10b-tetrahydro-, dibenzoate, (2alpha,3beta,10balpha)- is unique due to its specific combination of bromine, diol, and dibenzoate groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
85923-84-8 |
|---|---|
Fórmula molecular |
C30H21BrO4 |
Peso molecular |
525.4 g/mol |
Nombre IUPAC |
[(2S,3S,10bS)-3-benzoyloxy-10b-bromo-2,3-dihydro-1H-fluoranthen-2-yl] benzoate |
InChI |
InChI=1S/C30H21BrO4/c31-30-18-25(34-28(32)19-10-3-1-4-11-19)27(35-29(33)20-12-5-2-6-13-20)23-16-9-15-22(26(23)30)21-14-7-8-17-24(21)30/h1-17,25,27H,18H2/t25-,27-,30-/m0/s1 |
Clave InChI |
CFBUKFHQPDFQTA-XXJPWZBZSA-N |
SMILES isomérico |
C1[C@@H]([C@H](C2=CC=CC3=C2[C@]1(C4=CC=CC=C34)Br)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
SMILES canónico |
C1C(C(C2=CC=CC3=C2C1(C4=CC=CC=C34)Br)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


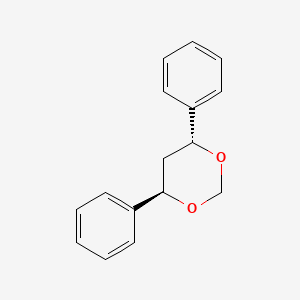
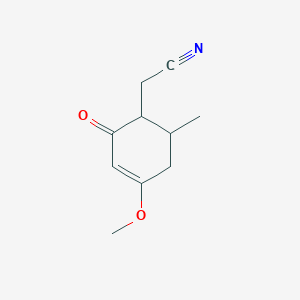
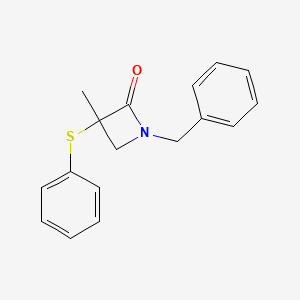
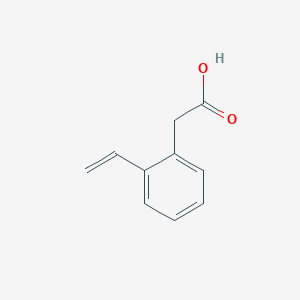
![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)
